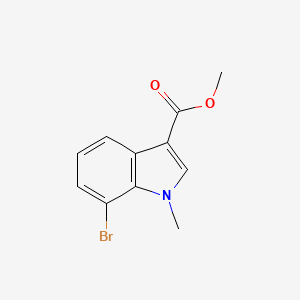![molecular formula C13H15NS B12093280 2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B12093280.png)
2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Metil-N-[(5-metiltiofen-2-il)metil]anilina es un compuesto orgánico con la fórmula molecular C13H15NS. Es un derivado de la anilina, donde el nitrógeno de la anilina se sustituye por un grupo (5-metiltiofen-2-il)metil. Este compuesto es de interés debido a su estructura química única, que combina las propiedades de los derivados de la anilina y del tiofeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Metil-N-[(5-metiltiofen-2-il)metil]anilina normalmente implica la reacción de 2-metiltiofeno con un derivado de anilina adecuado en condiciones específicas. Un método común implica el uso de anhídrido acético como reactivo . Las condiciones de reacción a menudo requieren un ambiente controlado para asegurar que el producto deseado se obtenga con alta pureza y rendimiento.
Métodos de producción industrial
En un entorno industrial, la producción de 2-Metil-N-[(5-metiltiofen-2-il)metil]anilina puede implicar técnicas de síntesis a granel. Estos métodos a menudo utilizan reactores a gran escala y condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Los detalles específicos de los métodos de producción industrial son de propiedad y pueden variar entre los fabricantes.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Metil-N-[(5-metiltiofen-2-il)metil]anilina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse para formar los correspondientes sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus correspondientes derivados de amina.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila, como nitración o halogenación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Las reacciones de sustitución electrófila normalmente requieren reactivos como el ácido nítrico para la nitración o el bromo para la bromación.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir varios derivados de amina.
Aplicaciones Científicas De Investigación
2-Metil-N-[(5-metiltiofen-2-il)metil]anilina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en estudios que involucran interacciones enzimáticas y unión de proteínas.
Medicina: La investigación sobre sus posibles efectos terapéuticos, como las propiedades antiinflamatorias o anticancerígenas, está en curso.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 2-Metil-N-[(5-metiltiofen-2-il)metil]anilina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando varios efectos biológicos. Las vías y objetivos exactos dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
Unicidad
2-Metil-N-[(5-metiltiofen-2-il)metil]anilina es única debido a su combinación de estructuras de anilina y tiofeno. Esta doble naturaleza le permite exhibir propiedades características de las aminas aromáticas y los tiofenos, lo que la convierte en un compuesto versátil en diversas aplicaciones químicas y biológicas.
Propiedades
Fórmula molecular |
C13H15NS |
|---|---|
Peso molecular |
217.33 g/mol |
Nombre IUPAC |
2-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline |
InChI |
InChI=1S/C13H15NS/c1-10-5-3-4-6-13(10)14-9-12-8-7-11(2)15-12/h3-8,14H,9H2,1-2H3 |
Clave InChI |
VDSVYCPRHFPLON-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NCC2=CC=C(S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


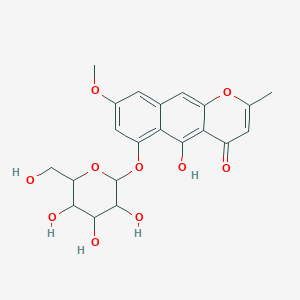

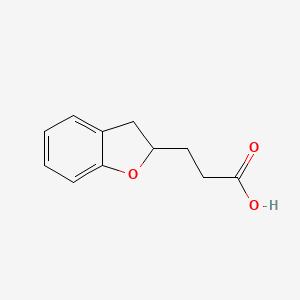
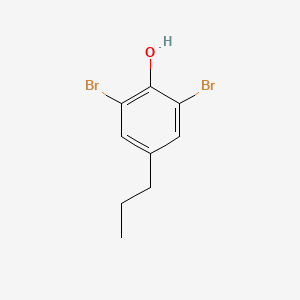


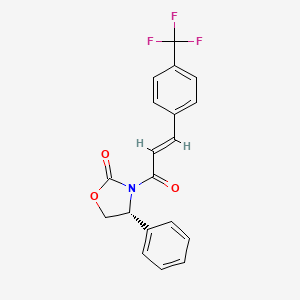

![Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate](/img/structure/B12093257.png)
![[(Difluoromethyl)thio]acetic acid methyl ester](/img/structure/B12093265.png)

